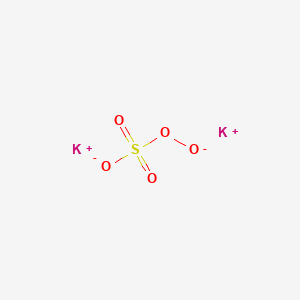

Potassium Peroxomonosulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium Peroxomonosulfate, also known as potassium peroxodisulfate, is an inorganic compound with the formula K₂S₂O₈. It is a white solid that is sparingly soluble in cold water but dissolves better in warm water. This compound is a powerful oxidant and is commonly used to initiate polymerizations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium Peroxomonosulfate can be synthesized by the electrolysis of a cold solution of potassium bisulfate in sulfuric acid at a high current density. The reaction is as follows: [ 2 \text{KHSO}_4 \rightarrow \text{K}_2\text{S}_2\text{O}_8 + \text{H}_2 ] Another method involves adding potassium bisulfate to a solution of the more soluble salt ammonium peroxodisulfate .

Industrial Production Methods

Industrial production of dipotassium peroxosulfate typically involves the electrolysis method due to its efficiency and scalability. Several million kilograms of the ammonium, sodium, and potassium salts of peroxodisulfate are produced annually .

Análisis De Reacciones Químicas

Redox Reactions and Oxidative Capacity

KHSO₅ acts via oxygen-atom transfer or radical pathways, depending on reaction conditions. The primary half-reaction in acidic media is:

HSO5−+2H++2e−→HSO4−+H2O(E∘=+1.81 V)

Redox Potentials of Common Oxidizers

| Oxidizer | Redox Potential (V) |

|---|---|

| KHSO₅ (acidic pH) | +1.81 |

| H₂O₂ (acidic pH) | +1.78 |

| Cl₂ | +1.36 |

| KMnO₄ (acidic pH) | +1.51 |

KHSO₅ surpasses H₂O₂ and Cl₂ in oxidative strength, enabling halogen oxidation (e.g., Cl⁻ → Cl₂) .

Organic Substrate Oxidations

KHSO₅ oxidizes functional groups with high selectivity under mild conditions:

Key Transformations

-

Alkenes : Epoxidation or dihydroxylation (e.g., cyclohexene → trans-1,2-cyclohexanediol in acidic H₂O/EtOH) .

-

Alcohols : Primary alcohols → carboxylic acids; secondary alcohols → ketones .

-

Sulfides : Thioethers → sulfones (e.g., dimethyl sulfide → dimethyl sulfone) .

-

Amines : Tertiary amines → amine oxides (e.g., pyridine → pyridine N-oxide) .

-

Ketones : Dioxirane formation, enabling epoxidation of alkenes .

Example: Cyclohexene Oxidation

| Condition | Product | Yield |

|---|---|---|

| H₂O/EtOH, pH 1.6 | trans-1,2-Cyclohexanediol | 75–88% |

| Acetic acid slurry | Cyclohexene oxide | Trace |

Epoxide intermediates are rarely isolated due to rapid acid-catalyzed ring-opening .

Activation Pathways for Radical Generation

KHSO₅ generates sulfate radicals (SO₄- ⁻) and hydroxyl radicals (- OH) via activation:

Activation Methods

Mechanism with Co²⁺ :

HSO5−+Co2+→SO4∙−+Co3++OH−

Biochemical and Environmental Reactions

-

Prion Inactivation : Co²⁺-activated KHSO₅ oxidizes methionine/Trp residues in prion proteins (PrPᵀˢᴱ), reducing infectivity by >99% .

-

Viral Disinfection : Oxidizes protein capsids of SARS-CoV-2, releasing viral RNA .

-

Pollutant Degradation : SO₄- ⁻ from KHSO₅/Fe²⁺ systems mineralizes antibiotics (e.g., sulfisoxazole) and dyes .

Halogen Oxidation

KHSO₅ oxidizes halides (X⁻) to halogens (X₂) in acidic media:

2X−+HSO5−+2H+→X2+HSO4−+H2O

Observed Reactions :

Stability and Decomposition

Aplicaciones Científicas De Investigación

Healthcare Settings

Potassium peroxomonosulfate has been evaluated for its efficacy in healthcare environments where it serves as an alternative to chlorine-based disinfectants. Studies have shown that it effectively inactivates various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and norovirus, making it suitable for cleaning and disinfecting surfaces in hospitals and clinics.

- Case Study : A study conducted in a pediatric ward demonstrated that wipes impregnated with potassium peroxymonosulfate significantly reduced the incidence of rotavirus infections. The incidence density rate decreased from 2.85 to 1.48 after implementing the intervention with potassium peroxymonosulfate-based products .

Water Treatment

This compound is also used for treating pool water and recreational water systems. Its activation generates sulfate radicals that can effectively oxidize organic pollutants and disinfect water.

- Data Table: Efficacy Against Pathogens in Water Treatment

| Pathogen | Reduction Rate (%) | Contact Time (minutes) |

|---|---|---|

| Escherichia coli | 99.99 | 60 |

| Norovirus | >99 | 30 |

| Methicillin-resistant Staphylococcus aureus | 99.9 | 30 |

Wastewater Treatment

Research indicates that this compound can enhance the disintegration of waste activated sludge by breaking down extracellular polymeric substances (EPS). This process not only improves sludge management but also enhances nutrient recovery.

- Findings : A study reported a total nitrogen reduction of 39.8% using this compound at a dosage of 10 mg/g SS .

Prion Deactivation

This compound has shown promise in degrading prion proteins associated with transmissible spongiform encephalopathies (TSEs). Studies indicate that it can significantly reduce the infectivity of prions through oxidative modifications.

- Research Outcome : Transition metal-catalyzed decomposition of this compound resulted in enhanced degradation of prion proteins, suggesting potential applications in decontaminating surfaces exposed to prions .

Chemical Synthesis

In synthetic chemistry, this compound serves as an effective oxidizing agent under various conditions, including phase transfer catalysis. It is utilized for synthesizing complex organic molecules due to its ability to facilitate oxidation reactions without the need for harsh reagents.

Mecanismo De Acción

Potassium Peroxomonosulfate exerts its effects primarily through its strong oxidizing properties. It can generate free radicals, which initiate various chemical reactions. The molecular targets and pathways involved include the oxidation of organic substrates and the formation of reactive oxygen species .

Comparación Con Compuestos Similares

Similar Compounds

- Sodium peroxosulfate (Na₂S₂O₈)

- Ammonium peroxosulfate ((NH₄)₂S₂O₈)

Uniqueness

Potassium Peroxomonosulfate is unique due to its specific solubility properties and its effectiveness as an oxidizing agent in various chemical reactions. Compared to sodium and ammonium peroxosulfate, it has distinct advantages in certain industrial and research applications .

Propiedades

Número CAS |

25482-78-4 |

|---|---|

Fórmula molecular |

K2O5S |

Peso molecular |

190.26 g/mol |

Nombre IUPAC |

dipotassium;oxido sulfate |

InChI |

InChI=1S/2K.H2O5S/c;;1-5-6(2,3)4/h;;1H,(H,2,3,4)/q2*+1;/p-2 |

Clave InChI |

JZBWUTVDIDNCMW-UHFFFAOYSA-L |

SMILES canónico |

[O-]OS(=O)(=O)[O-].[K+].[K+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.